EILEVPST is the Defined Inactive Analogue (CS1i) of the α4β1-Binding CS1 Peptide
EILEVPST is explicitly identified as the inactive form of the CS1 peptide (EILDVPST), designated CS1i, due to a single amino acid substitution (Glu for Asp at position 4) that abolishes α4 integrin-mediated cell adhesion activity [1][2]. While CS1 (EILDVPST) actively promotes adhesion of α4β1-expressing cells, EILEVPST fails to support cell attachment or spreading, serving as a validated negative control in adhesion assays [3].
| Evidence Dimension | Cell Adhesion Activity (α4β1 Integrin-Mediated) |
|---|---|
| Target Compound Data | No detectable cell adhesion or spreading |
| Comparator Or Baseline | CS1 peptide (EILDVPST): Actively promotes adhesion of α4β1-expressing cells (e.g., melanoma cells, T lymphocytes) |
| Quantified Difference | Qualitative: active vs. inactive; activity abolished by single amino acid change |
| Conditions | Human melanoma cell adhesion assays; T lymphocyte adhesion assays; as reported in Humphries et al. (1987) and Komoriya et al. (1991) |
Why This Matters
This defined inactivity enables EILEVPST to function as a precise negative control, essential for validating the specificity of α4β1-mediated adhesion assays and for distinguishing integrin-dependent from integrin-independent cell attachment events.
- [1] Clark RAF, et al. Fibroblast Migration on Fibronectin Requires Three Distinct Functional Domains. J Invest Dermatol. 2003;121(4):695-705. View Source
- [2] Humphries MJ, et al. Identification of an alternatively spliced site in human plasma fibronectin that mediates cell type-specific adhesion. J Cell Biol. 1987;105(6):1289-1297. View Source
- [3] Komoriya A, et al. The minimal essential sequence for a major cell type-specific adhesion site (CS1) within the alternatively spliced type III connecting segment domain of fibronectin is leucine-aspartic acid-valine. J Biol Chem. 1991;266(23):15075-15079. View Source
